2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
Overview
Description
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, also known as PYNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PYNH is a nicotinic acetylcholine receptor agonist that has been studied for its effects on the central nervous system and its potential therapeutic uses in treating neurological disorders.
Scientific Research Applications
Synthesis and Pharmacological Applications
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has been prominently featured in the synthesis of pharmacologically active compounds. Pratap et al. (2007) described the synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles, highlighting the chemical's role in catalyzing heteroaromatic annulations, which are crucial in the synthesis of complex organic compounds with potential pharmacological applications (Pratap et al., 2007). Similarly, Murata et al. (2004) explored its role in the synthesis of pyridine derivatives that served as potent IKK-β inhibitors, emphasizing its significance in the development of anti-inflammatory agents (Murata et al., 2004).
Chemical Synthesis and Material Science
Moustafa et al. (2011) highlighted its utility in synthesizing 2-piperidinyl-tetrahydroquinolinones, showcasing its versatility in forming structurally complex and functionally diverse compounds (Moustafa et al., 2011). Vervisch et al. (2012) utilized it in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, emphasizing its importance in the development of new synthesis methodologies for complex molecular architectures (Vervisch et al., 2012).
Bioactive Compound Synthesis and Evaluation
Al-Hazmy et al. (2022) studied its role in the formation of coumarin derivatives, which were evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities, suggesting its potential in the development of therapeutically significant compounds (Al-Hazmy et al., 2022). El-Sayed et al. (2014) also used it in the synthesis of nicotinonitriles, assessing their antiproliferative activities against various cancer cell lines, demonstrating its relevance in cancer research (El-Sayed et al., 2014).
properties
IUPAC Name |
2-piperidin-4-yloxypyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWWSTKMEDUEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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